Cas no 1364914-39-5 (exo-Granisetron)

exo-Granisetron 化学的及び物理的性質
名前と識別子
-
- exo-Granisetron (Granisetron Impurity F)
- Granisetronum [INN-Latin]
- Granisetron-d3
- 1-methyl-n-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1h-indazole-3-carboxamide
- BRL 43694
- C18H24N4O
- Granisetron base
- [3H]-granisetron
- [3H]GRANISETRON
- Granisetron Monohydrochloride
- BRL 43964
- 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-indazole-3-carboxamide
- 1H-Indazole-3-carboxamide, 1-methyl-N-(9-methyl-9-azabicyclo(3.3.1)non-3-yl)-, endo-
- 1-methyl-N-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide
- Granisetron
- exo-Granisetron
-
- インチ: 1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)
- InChIKey: MFWNKCLOYSRHCJ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C2C=CC=CC=2N(C)N=1)NC1CC2CCCC(C1)N2C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 442
- トポロジー分子極性表面積: 50.2
じっけんとくせい
- ゆうかいてん: 113-115°C
exo-Granisetron 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE39844-100mg |
exo-Granisetron (Granisetron Impurity F) |
1364914-39-5 | 100mg |
$1706.00 | 2024-04-20 | ||
TRC | G780010-10mg |
exo-Granisetron |
1364914-39-5 | 10mg |
$ 219.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-218455A-100mg |
exo-Granisetron (Granisetron Impurity F), |
1364914-39-5 | 100mg |
¥17223.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-218455-10mg |
exo-Granisetron (Granisetron Impurity F), |
1364914-39-5 | 10mg |
¥2708.00 | 2023-09-05 | ||
TRC | G780010-100mg |
exo-Granisetron |
1364914-39-5 | 100mg |
$ 1656.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-218455-10 mg |
exo-Granisetron (Granisetron Impurity F), |
1364914-39-5 | 10mg |
¥2,708.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-218455A-100 mg |
exo-Granisetron (Granisetron Impurity F), |
1364914-39-5 | 100MG |
¥17,223.00 | 2023-07-10 | ||
A2B Chem LLC | AE39844-10mg |
exo-Granisetron (Granisetron Impurity F) |
1364914-39-5 | 10mg |
$331.00 | 2024-04-20 |
exo-Granisetron 関連文献
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
exo-Granisetronに関する追加情報
Professional Introduction to exo-Granisetron and CAS No. 1364914-39-5
exo-Granisetron, a compound with the chemical identifier CAS No. 1364914-39-5, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique pharmacological properties and potential therapeutic applications. The molecular structure and biological activity of exo-Granisetron have been extensively studied, leading to a deeper understanding of its mechanisms of action and clinical relevance.
In recent years, exo-Granisetron has been the subject of numerous research studies aimed at elucidating its pharmacokinetic profile and therapeutic efficacy. One of the most compelling aspects of this compound is its role as a potent antagonist of serotonin receptors, particularly the 5-HT3 receptor subtype. This receptor plays a crucial role in the mediation of nausea and vomiting, making exo-Granisetron a promising candidate for the treatment of chemotherapy-induced nausea and vomiting (CINV).
Recent clinical trials have demonstrated the efficacy of exo-Granisetron in reducing nausea and vomiting symptoms associated with various cancer treatments. These trials have highlighted its superior tolerability compared to traditional antiemetics such as metoclopramide and ondansetron. The compound's ability to selectively target 5-HT3 receptors without significant side effects has made it a favorable option for patients undergoing chemotherapy.
The chemical synthesis of exo-Granisetron involves complex organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The development of efficient synthetic routes has been instrumental in making exo-Granisetron more accessible for clinical use.
From a biochemical perspective, exo-Granisetron exhibits high affinity for 5-HT3 receptors, which are primarily located in the central nervous system and gastrointestinal tract. By binding to these receptors, exo-Granisetron effectively blocks the action of serotonin, thereby preventing the activation of pathways that lead to nausea and vomiting. This mechanism of action has been validated through both preclinical studies and human clinical trials.
The pharmacokinetic properties of exo-Granisetron have also been thoroughly investigated. Studies indicate that the compound exhibits rapid absorption after oral administration, with peak plasma concentrations achieved within a few hours. Its half-life is relatively short, which suggests that it may require multiple dosing schedules for sustained therapeutic effect. These findings have implications for drug formulation and dosing regimens in clinical practice.
Extrapolating from existing research, future studies may explore the potential applications of exo-Granisetron in other therapeutic areas beyond antiemesis. For instance, its interaction with other neurotransmitter systems could provide insights into its potential role in treating neurological disorders or mood disorders associated with serotonin dysregulation.
The synthesis and characterization of exo-Granisetron have also contributed to advancements in analytical chemistry techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to ensure the purity and identity of the compound. These analytical methods are critical for maintaining quality control in pharmaceutical manufacturing processes.
In conclusion, exo-Granisetron (CAS No. 1364914-39-5) represents a significant breakthrough in the management of chemotherapy-induced nausea and vomiting. Its potent antiemetic effects, coupled with favorable pharmacokinetic properties, make it a valuable addition to current therapeutic strategies. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern medicine.
1364914-39-5 (exo-Granisetron) 関連製品
- 338428-49-2(2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde)
- 91900-26-4(4-ethoxy-3-methylbenzoyl Chloride)
- 1017782-71-6(tert-Butyl 4-(5-Bromo-2-thienyl)carbonyltetrahydro-1(2H)-pyrazinecarboxylate)
- 937012-11-8(1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine)
- 1194374-05-4(Edivoxetine Hydrochloride)
- 1507162-17-5(3-(4-fluorophenyl)thian-3-ol)
- 1056884-35-5(5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene)
- 35969-62-1(7-phenyl-5,6-dihydro-1,6-naphthyridin-5-one)
- 1804190-67-7(5-Iodobenzo[d]oxazole-2-carbonyl chloride)
- 332-50-3(Acetamide,2-(4-fluorophenoxy)-)




